2-iodo-5-methyl-1-phenyl-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9IN2 |
|---|---|
Molecular Weight |
284.10 g/mol |
IUPAC Name |
2-iodo-5-methyl-1-phenylimidazole |
InChI |
InChI=1S/C10H9IN2/c1-8-7-12-10(11)13(8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
VLULXIWCYCTFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C2=CC=CC=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 5 Methyl 1 Phenyl 1h Imidazole and Its Precursors
De Novo Imidazole (B134444) Ring Construction Approaches
The formation of the imidazole core from acyclic precursors can be broadly categorized into multi-component condensation strategies and the cyclization of pre-functionalized open-chain substrates.
Multi-component Condensation Reactions for Imidazole Core Formation
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. These methods are highly valued for their atom economy and operational simplicity.
The Debus-Radziszewski synthesis is a foundational multi-component reaction for creating imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. wikipedia.orgscribd.com A key modification of this reaction, which is crucial for the synthesis of the 1-phenyl substituted target, involves the replacement of ammonia with a primary amine, in this case, aniline. wikipedia.org
The general reaction involves the condensation of a dicarbonyl, an aldehyde, and an amine. To achieve the 1-phenyl-5-methyl substitution pattern, the reactants would be aniline (to form the N-1 phenyl bond), an appropriate dicarbonyl, and an aldehyde that provides the remaining carbons of the ring. The reaction proceeds through the initial formation of a diimine from the dicarbonyl and the amine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com While this method is robust, controlling regioselectivity to obtain the desired 1,5-disubstituted product can be a challenge depending on the symmetry of the dicarbonyl component. Various catalysts, including Lewis acids and even nanoparticle-based systems, have been employed to improve yields and reaction conditions. organic-chemistry.orgijprajournal.com
Table 1: Examples of Catalysts and Conditions for Radziszewski-type Reactions
| Catalyst/Medium | Reactants | Conditions | Yield | Reference |
| Silicotungstic acid (7.5%) | Benzil, aromatic aldehydes, ammonium acetate | Ethanol | Good | ijprajournal.com |
| Urea-ZnCl₂ (low-melting mixture) | Dicarbonyl, aromatic aldehyde, ammonium acetate | --- | Very good | organic-chemistry.org |
| Fe₃O₄@SiO₂/BNC | Benzil, aldehydes, anilines, ammonium acetate | --- | --- | nih.gov |
| Microwave irradiation (solvent-free) | Benzil, aldehydes, ammonium acetate | Neat | Excellent | ijprajournal.comsemanticscholar.org |
This table presents generalized conditions for the synthesis of substituted imidazoles via Radziszewski-type reactions.
This category represents a broader view of the Radziszewski synthesis, encompassing a wide variety of starting materials and conditions. scribd.comorgsyn.orgresearchgate.netnih.gov The core principle remains the condensation of a C₂ fragment (from an aldehyde) with a N-C-C-N fragment (derived from a diketone and an amine/ammonia source). patsnap.com
A modular, one-pot approach involves the initial oxidation of a ketone (like acetophenone) to a glyoxal (a 1,2-dicarbonyl), followed by the condensation with an aldehyde and ammonium acetate. nih.gov To synthesize 1-phenyl-5-methyl-1H-imidazole, one could envision using aniline as the amine source. The flexibility of this approach allows for the synthesis of a diverse library of substituted imidazoles. semanticscholar.orgnih.gov Microwave-assisted synthesis has been shown to significantly accelerate these reactions, often leading to high yields in short reaction times. semanticscholar.orgresearchgate.net
Cyclization Reactions from Open-Chain Substrates
These methods involve the construction of an acyclic precursor that already contains most of the necessary atoms for the imidazole ring, followed by an intramolecular cyclization step.
The cyclization of amido-nitriles presents a viable route to disubstituted imidazoles. rsc.org This method typically involves a nickel-catalyzed addition to the nitrile group, followed by tautomerization and a dehydrative cyclization to furnish the imidazole ring. rsc.org The reaction conditions are generally mild, allowing for the presence of various functional groups. rsc.org While this approach has been reported for 2,4-disubstituted NH-imidazoles, adaptation of the starting materials could potentially lead to the desired 1,5-disubstituted pattern.
A widely used and robust method for imidazole synthesis is the condensation of an α-haloketone with an amidine. orgsyn.orgnih.gov This reaction is particularly effective for preparing 2,4- and 2,4,5-substituted imidazoles. researchgate.net For the synthesis of 1-phenyl-5-methyl-1H-imidazole, the required precursors would be an N-phenylamidine and an α-bromoketone that provides the C4 and C5 carbons with the methyl substituent.
An optimized protocol for this reaction involves adding the α-bromoketone solution to the amidine in an aqueous tetrahydrofuran (THF) solvent system with potassium bicarbonate as the base under reflux. orgsyn.orgresearchgate.net This procedure has been shown to be scalable and avoids the use of more toxic solvents like chloroform, often providing excellent yields of highly pure products without the need for column chromatography. orgsyn.org
Table 2: Optimized Conditions for Amidine and α-Haloketone Condensation
| Solvent System | Base | Temperature | Key Feature | Reference |
| Aqueous THF | Potassium Bicarbonate | Reflux | Avoids toxic solvents, high purity product | orgsyn.orgresearchgate.net |
| Formamide | --- | 170–180 °C | Serves as both solvent and ammonia source for NH-imidazoles | nih.gov |
This table highlights common conditions for the synthesis of imidazoles from α-haloketones.
Functionalization and Derivatization Strategies for the Imidazole Ring
The imidazole ring is a versatile heterocyclic motif found in many biologically active compounds. researchgate.netresearchgate.net Its functionalization is a cornerstone of medicinal chemistry, allowing for the synthesis of a vast array of derivatives. acs.org Strategies for derivatization focus on the substitution at its carbon and nitrogen atoms. The reactivity of the imidazole C–H bonds varies, with the C2 position being the most acidic, while the C5 position is highly susceptible to electrophilic substitution. nih.gov Functionalization strategies often involve direct C-H activation and arylation, which can be directed to specific positions (C2, C4, or C5) by carefully selecting catalysts and reaction conditions. researchgate.netnih.gov Furthermore, N-alkylation and N-arylation are common methods to introduce substituents on the nitrogen atoms, a critical step in building molecules like 2-iodo-5-methyl-1-phenyl-1H-imidazole. researchgate.netresearchgate.net
Regioselective N-Arylation Methods for 1-Phenyl-1H-imidazoles
The synthesis of 1-phenyl-5-methyl-1H-imidazole, the direct precursor to the target compound, requires the N-arylation of an unsymmetrical imidazole, typically 4-methylimidazole. A significant challenge in this step is achieving regioselectivity, as the reaction can potentially yield two different products: the 1,4-disubstituted and the 1,5-disubstituted regioisomers. Modern catalytic systems have been developed to selectively favor the formation of the desired N1-arylated product.
Palladium-based catalysts are highly effective for the N-arylation of imidazoles, offering excellent regioselectivity. acs.org Research has led to the development of protocols that achieve completely N1-selective arylation of unsymmetric imidazoles like 4-methylimidazole. nih.govmit.edunih.gov A key finding was that imidazoles can inhibit the formation of the active Pd(0)-ligand complex. nih.govmit.edu To overcome this, an improved protocol involves pre-heating the palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable biaryl phosphine (B1218219) ligand before introducing the imidazole substrate. nih.govmit.edu This pre-activation of the catalyst ensures high efficacy and prevents displacement of the ligand by the imidazole. nih.gov
This method is versatile, accommodating a wide range of functionalized aryl bromides, chlorides, and even triflates. acs.orgnih.gov The use of this system has been successfully demonstrated in the synthesis of key intermediates for medicinally important compounds. nih.govmit.edu
Table 1: Examples of Palladium-Catalyzed N1-Arylation of 4-Methylimidazole
| Aryl Halide/Triflate | Catalyst Loading (% Pd) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | 1.5 | L1 | NaOtBu | Dioxane | 120 | 95 | nih.gov |
| 4-Chlorobenzonitrile | 1.5 | L1 | NaOtBu | Dioxane | 120 | 96 | nih.gov |
| 3-Bromopyridine | 2.5 | L1 | NaOtBu | Dioxane | 120 | 90 | nih.gov |
L1: A specific biaryl phosphine ligand.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a classical and continually refined method for forming C-N bonds. Modern advancements have led to milder reaction conditions compared to the harsh requirements of traditional Ullmann reactions. acs.org Efficient protocols utilize copper(I) sources like CuI or CuBr in the presence of a ligand and a base. organic-chemistry.orgorganic-chemistry.org
Ligands play a crucial role in the efficacy of these reactions. For instance, 4,7-dimethoxy-1,10-phenanthroline has been identified as an excellent ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides, facilitating high yields under relatively mild conditions. acs.orgacs.orgorganic-chemistry.org Other systems employ pyridin-2-yl β-ketones as supporting ligands. organic-chemistry.org These methods show good functional group tolerance, allowing for the arylation of imidazoles in the presence of free hydroxyl or amine groups. acs.org However, unlike the highly regioselective palladium systems, some copper-catalyzed methods can produce a mixture of N1 and N3-arylated products, especially under ligand-free conditions. nih.gov
Table 2: Conditions for Copper-Catalyzed N-Arylation of Imidazoles
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Substrates | Reference |
|---|---|---|---|---|---|---|
| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cs₂CO₃ | DMSO | 60-80 | Aryl bromides/iodides | organic-chemistry.org |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | NMP/Butyronitrile | 110-150 | Aryl iodides/bromides | acs.org |
To simplify reaction setups and reduce costs, ligand-free copper-catalyzed N-arylation protocols have been developed. organic-chemistry.org These systems can proceed under very mild conditions and tolerate a range of thermally sensitive functional groups. One study demonstrated a copper-catalyzed N-arylation of imidazole that proceeds without an additional ligand, highlighting high chemoselectivity. organic-chemistry.org
Introduction of the Iodine Moiety at Position 2
Following the successful N-arylation to form the 1-phenyl-5-methyl-1H-imidazole precursor, the final step is the introduction of iodine at the C2 position of the imidazole ring. This is typically achieved through an electrophilic aromatic substitution reaction.
The direct iodination of imidazole and its derivatives is a well-established transformation. The C-H bond at the C2 position of an N-substituted imidazole is particularly susceptible to deprotonation and subsequent reaction with an electrophile. For direct iodination, an electrophilic iodine source is required.
Common methods involve treating the imidazole substrate with molecular iodine (I₂) under alkaline conditions. youtube.com The base facilitates the reaction, and the product often precipitates upon neutralization. youtube.com To enhance the electrophilicity of the iodine, oxidizing agents can be used in conjunction with I₂. For instance, tert-butyl hydroperoxide (TBHP) can be used to activate molecular iodine for the regioselective iodination of certain heterocyclic systems. nih.gov Other protocols may use a mixture of iodine and an oxidant like sodium periodate in an acidic medium. youtube.com For the synthesis of this compound, treating the 1-phenyl-5-methyl-1H-imidazole precursor with a suitable iodinating agent, such as iodine in the presence of a base or an oxidizing agent, would effectively install the iodine atom at the C2 position.
Indirect Routes to 2-Iodoimidazole Structures
Direct iodination of the imidazole core can sometimes lead to challenges in selectivity and yield. Consequently, indirect methods provide crucial alternative pathways for the synthesis of 2-iodoimidazole derivatives. These strategies often involve the initial synthesis of a precursor imidazole, which is then converted to the desired iodo-substituted product through reactions such as halogen exchange or transformations involving diazonium salt intermediates.
One of the most prominent indirect methods is the Sandmeyer reaction , a versatile process that converts an amino group on an aromatic or heteroaromatic ring into a halide. wikipedia.orgbyjus.com In the context of imidazole synthesis, this would involve a 2-aminoimidazole precursor. The process begins with the diazotization of the 2-amino group, typically using a nitrite source like sodium nitrite (NaNO₂) under acidic conditions, to form a reactive diazonium salt intermediate. nrochemistry.com This intermediate is generally not isolated but is reacted in situ with an iodide source, such as potassium iodide (KI) or sodium iodide (NaI), to introduce the iodine atom at the 2-position. nrochemistry.com A key advantage of using an iodide salt for this transformation is that it often does not require the copper(I) catalyst that is characteristic of Sandmeyer reactions for introducing chlorine or bromine. wikipedia.orgorganic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Another significant indirect route is metal-halogen exchange . wikipedia.org This reaction is a powerful tool in organometallic chemistry for creating carbon-metal bonds from carbon-halogen bonds. wikipedia.org To synthesize a 2-iodoimidazole, one could start with a 2-bromo- or 2-chloroimidazole derivative. This precursor is treated with an organolithium reagent, such as n-butyllithium, at low temperatures. The organolithium reagent abstracts the bromine or chlorine atom, creating a highly reactive 2-lithioimidazole intermediate. This intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂) or 1,2-diiodoethane, to yield the final 2-iodoimidazole product. The efficiency of this exchange typically follows the trend I > Br > Cl for the starting halide. wikipedia.org This method is particularly useful for introducing iodine when direct iodination is problematic and a 2-bromo precursor is more readily accessible.
| Method | Precursor | Key Reagents | Intermediate | Advantages |
| Sandmeyer Reaction | 2-Aminoimidazole | 1. NaNO₂, H⁺2. KI or NaI | Diazonium Salt | High versatility, no copper catalyst needed for iodination. wikipedia.orgnrochemistry.com |
| Metal-Halogen Exchange | 2-Bromoimidazole | 1. n-BuLi2. I₂ | 2-Lithioimidazole | Good for substrates where direct iodination fails; fast reaction. wikipedia.org |
Strategies for Methyl and Phenyl Substituent Incorporation at Specific Positions
The precise placement of the methyl group at the C5 position and the phenyl group at the N1 position is critical for the identity of the target molecule. The synthesis can be approached in two general ways: by starting with a pre-functionalized imidazole core and adding the remaining substituents, or by constructing the imidazole ring from acyclic precursors that already contain the required phenyl and methyl moieties.
Achieving 5-methyl substitution on the imidazole ring often involves building the ring from precursors that already contain the necessary carbon framework. For instance, derivatives of 2-methyl-5-nitroimidazole are used as precursors in various syntheses, indicating that the methyl group can be incorporated early in the synthetic sequence. jocpr.com
One common strategy involves the reaction of an α-haloketone with an amidine. To obtain a 5-methylimidazole, a precursor like 1-bromopropan-2-one could theoretically be used. However, regioselectivity can be a challenge.
A more direct approach involves the modification of an existing imidazole ring. While direct C-H functionalization at the C5 position can be difficult, metalation followed by alkylation offers a viable route. For example, a protected imidazole can be selectively deprotonated at the C5 position using a strong base, followed by quenching with a methylating agent like methyl iodide or dimethyl sulfate. This strategy often requires a protecting group at the N1 position to direct the metalation to the desired carbon.
The introduction of a phenyl group at the N1 position of the imidazole ring is a common transformation known as N-arylation. Several methods are available for this purpose.
The Ullmann condensation is a classical method that involves the reaction of an imidazole with an aryl halide (like iodobenzene) in the presence of a copper catalyst, often at high temperatures. Modern variations of this reaction may use different copper sources and ligands to improve yields and reaction conditions.
A more contemporary and often more efficient approach is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a versatile method for forming C-N bonds. In this context, an N-unsubstituted imidazole (or its conjugate base) is coupled with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Another documented method involves synthesizing 2-phenylimidazole compounds by reacting imidazole with iodobenzene (B50100) using a combination of nanoparticle nickel and cuprous iodide as catalysts in a solvent like dimethylformamide (DMF). google.com This catalytic system facilitates the coupling reaction to form the N-phenyl bond. google.com
| Reaction Type | Reactants | Catalyst/Reagents | Typical Conditions |
| Ullmann Condensation | Imidazole, Aryl Halide (e.g., Iodobenzene) | Copper (e.g., CuI) | High Temperature |
| Buchwald-Hartwig Amination | Imidazole, Aryl Halide/Triflate | Palladium Catalyst, Phosphine Ligand, Base | Moderate Temperature |
| Nickel/Copper Catalysis | Imidazole, Iodobenzene | Nanoparticle Ni, CuI | 110-140 °C in DMF google.com |
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry emphasizes not only the successful formation of target molecules but also the efficiency, speed, and environmental sustainability of the methods used. For the synthesis of this compound, advanced techniques like microwave-assisted synthesis and principles of green chemistry offer significant advantages over traditional methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.
In the context of imidazole synthesis, microwave irradiation can be applied to several key steps:
Ring Formation: The construction of the imidazole core, for example, through the condensation of dicarbonyl compounds with ammonia and aldehydes (Debus synthesis) or from α-haloketones and formamide, can be significantly expedited.
N-Arylation: Coupling reactions, such as the Ullmann condensation or Suzuki-Miyaura coupling to form the N-phenyl bond, are often amenable to microwave heating, allowing for shorter reaction times and potentially lower catalyst loadings.
Halogenation: The introduction of the iodo group can also be accelerated. Microwave conditions can enhance the rate of both direct electrophilic iodination and copper-catalyzed halogenation reactions.
The benefits of MAOS stem from the efficient energy transfer directly to the solvent and reactant molecules, bypassing the slower process of thermal conduction associated with conventional heating. This can lead to higher reaction temperatures being reached in a fraction of the time, overcoming activation energy barriers more effectively.
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of the target compound can lead to more sustainable and environmentally benign methodologies.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) like tetrahydrofuran (THF) or dimethylformamide (DMF). Green alternatives include water, supercritical fluids (like CO₂), ionic liquids, or bio-based solvents (e.g., 2-methyltetrahydrofuran). For certain reactions, performing the synthesis under solvent-free conditions is the ideal green approach.
Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with higher atom economy and lower energy consumption. For N-phenylation, replacing stoichiometric reagents with catalytic systems (e.g., copper, palladium, or nickel catalysts) is a key improvement. google.com Developing recyclable catalysts further enhances the green credentials of the process.
Energy Efficiency: As discussed, microwave-assisted synthesis is an energy-efficient alternative to prolonged heating with conventional methods.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Ring-closure reactions that build the desired substituted imidazole in a single step from acyclic precursors often exhibit higher atom economy than multi-step sequences involving protection and deprotection steps.
An example of a greener approach would be a one-pot synthesis where the imidazole ring formation and subsequent functionalization steps are performed sequentially in the same reaction vessel, minimizing solvent use and waste from purification of intermediates.
Reactivity and Transformation Pathways of 2 Iodo 5 Methyl 1 Phenyl 1h Imidazole
Cross-Coupling Reactions Involving the C-2 Iodine Substituent
The iodine atom at the C-2 position of 2-iodo-5-methyl-1-phenyl-1H-imidazole serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an excellent substrate for such transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. The reaction of 2-iodo-imidazoles with arylboronic acids is a well-established method for the synthesis of aryl-substituted imidazoles. nih.govsemanticscholar.orgresearchgate.net While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar substrates. For instance, the Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles, including iodo-indazoles and iodo-benzimidazoles, proceeds in good to excellent yields under mild conditions. nih.gov
The general reaction conditions involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system, often a mixture of an organic solvent and water. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-chloroindazole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 85 |
This table presents data for related heterocyclic compounds to illustrate the general applicability of the Suzuki-Miyaura reaction.
Heck and Sonogashira Coupling Reactions (Inferred from general cross-coupling of aryl halides)
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.orglibretexts.org Given that aryl iodides are highly reactive in Heck couplings, it is anticipated that this compound would readily participate in such reactions. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. The outcome is the formation of a C-2-alkenylated imidazole (B134444) derivative.
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.org This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds. This compound is expected to be an excellent substrate for Sonogashira coupling, reacting with various terminal alkynes to yield 2-alkynyl-5-methyl-1-phenyl-1H-imidazoles. The reaction conditions generally involve a palladium catalyst, a copper(I) salt (e.g., CuI), a base (typically an amine like triethylamine (B128534) or diisopropylamine), and an organic solvent. researchgate.net
Table 2: Inferred Heck and Sonogashira Coupling of this compound
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 2-Alkenyl-5-methyl-1-phenyl-1H-imidazole |
Stille and Negishi Coupling Reactions (Inferred from general cross-coupling of aryl halides)
The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca The C-I bond in this compound is susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle of the Stille coupling. This would allow for the introduction of a wide range of organic groups at the C-2 position.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov This reaction is particularly useful for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. It is expected that this compound would be a competent substrate in Negishi couplings, reacting with various organozinc compounds to afford the corresponding 2-substituted imidazole derivatives.
Scope and Limitations with Various Coupling Partners
The scope of cross-coupling reactions with this compound is generally broad, owing to the high reactivity of the carbon-iodine bond. A wide array of coupling partners can be employed in these reactions.
Suzuki-Miyaura Coupling: A diverse range of aryl-, heteroaryl-, and alkenylboronic acids and their esters can be used. However, sterically hindered boronic acids may lead to lower yields.
Heck Coupling: Electron-deficient alkenes are generally good coupling partners. The regioselectivity of the addition to the alkene can be an issue with certain substrates.
Sonogashira Coupling: A wide variety of terminal alkynes, including aryl-, heteroaryl-, and alkyl-substituted alkynes, are suitable coupling partners.
Stille and Negishi Couplings: These reactions offer a broad scope with respect to the transferable group from the organometallic reagent. However, the toxicity of organotin compounds in the Stille reaction is a significant drawback. wikipedia.org In Negishi couplings, the preparation and handling of air- and moisture-sensitive organozinc reagents can be a limitation.
Common limitations in these cross-coupling reactions can include steric hindrance on either the imidazole substrate or the coupling partner, which can significantly reduce reaction rates and yields. Additionally, certain functional groups on the coupling partners may not be compatible with the reaction conditions, although palladium-catalyzed reactions are generally known for their good functional group tolerance. For instance, unprotected acidic protons, such as those in carboxylic acids, can interfere with the reaction. researchgate.net
Functionalization of the Imidazole Ring C-H Bonds
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov
Regioselective C-H Arylation Reactions
The palladium-catalyzed direct C-H arylation of imidazoles allows for the formation of C-C bonds at specific positions on the imidazole ring. acs.org For 1-aryl-1H-imidazoles, direct arylation with aryl iodides or bromides has been shown to occur regioselectively at the C-5 position. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, a ligand like AsPh₃, and a base, often CsF, in a polar aprotic solvent like DMF.
In the case of this compound, the C-2 and C-5 positions are already substituted. Therefore, any direct C-H arylation would be expected to occur at the C-4 position. The electronic and steric environment of the C-4 position, influenced by the adjacent phenyl and methyl groups, would play a crucial role in the feasibility and efficiency of such a transformation. While direct C-H functionalization of the C-4 position of imidazoles is generally more challenging compared to the C-2 and C-5 positions, specialized catalytic systems have been developed to achieve this. mdpi.com
The presence of the iodine atom at the C-2 position could potentially influence the C-H activation process. It might either direct the catalyst to a specific C-H bond or participate in competing oxidative addition reactions. Therefore, careful selection of the catalyst and reaction conditions would be critical to achieve regioselective C-H arylation without affecting the C-I bond. Alternatively, C-H arylation could be performed on a precursor like 1-phenyl-5-methyl-1H-imidazole, followed by iodination at the C-2 position.
Table 3: Regioselective C-H Arylation of 1-Aryl-1H-imidazoles
| Imidazole Substrate | Aryl Halide | Catalyst System | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| 1-phenyl-1H-imidazole | 4-iodoanisole | Pd(OAc)₂ / AsPh₃ | CsF | 1-phenyl-5-(4-methoxyphenyl)-1H-imidazole | 75 |
This table showcases the regioselective C-5 arylation of 1-phenyl-1H-imidazole, providing a basis for predicting the reactivity of related structures. nih.gov
Other C-H Activation and Functionalization Strategies (e.g., Alkylation, Acylation)
Beyond the well-established cross-coupling reactions at the C-I bond, the imidazole core of this compound presents opportunities for direct C-H activation and functionalization. While specific studies on this exact molecule are not extensively detailed, the reactivity patterns of related imidazole and benzimidazole (B57391) systems provide a strong basis for predicting its behavior. Nickel-catalyzed C-H activation has emerged as a powerful tool for arylating and alkenylating azoles. nih.govresearchgate.net
Research has demonstrated that nickel catalysts can effectively mediate the coupling of imidazoles with various electrophiles, including phenol (B47542) derivatives (as carbamates), enol derivatives, and chloroarenes. nih.govresearchgate.net A key factor in the success of these transformations is often the choice of solvent, with tertiary alcohols like t-amyl alcohol proving particularly effective. nih.govresearchgate.net This solvent effect is thought to facilitate the C-H activation step. For N-substituted imidazoles, C-H functionalization typically occurs at the C2 position. However, since the C2 position in the title compound is occupied by an iodine atom, C-H activation would be directed to other available positions on the imidazole or the N-phenyl ring. The N-3 nitrogen can act as a directing group, guiding a metal catalyst to functionalize the ortho C-H bonds of the N-phenyl ring.
The general conditions for these nickel-catalyzed reactions involve a nickel precursor, such as Ni(OTf)₂ or Ni(cod)₂, a phosphine ligand, and a base. nih.govresearchgate.net These methods showcase the potential for derivatizing the imidazole scaffold without relying on the pre-functionalized iodo group, thus offering alternative pathways for molecular elaboration.
| Reaction Type | Catalyst System | Electrophile | Solvent | Base | Typical Temperature |
|---|---|---|---|---|---|
| C-H Arylation | Ni(OTf)₂ / dcype | Phenol derivatives (e.g., carbamates) | t-amyl alcohol | K₃PO₄ | 110 °C |
| C-H Arylation | Ni(OTf)₂ / dcype | Chloroarenes | t-amyl alcohol | K₃PO₄ | 110 °C |
| C-H Alkenylation | Ni(OTf)₂ / dcypt | Enol derivatives (e.g., carbamates) | t-amyl alcohol | K₃PO₄ | 110 °C |
Reactivity of the Imidazole Nitrogen Atoms
The two nitrogen atoms within the imidazole ring exhibit distinct electronic characteristics and reactivity. In this compound, the N-1 nitrogen is part of a tertiary amine, bonded to the phenyl group, and is less nucleophilic. The N-3 nitrogen, however, possesses a lone pair of electrons in a sp²-hybridized orbital, making it a nucleophilic and basic center. This inherent nucleophilicity allows it to participate in a variety of chemical transformations, including reactions with electrophiles and coordination to metal centers.
The nucleophilic N-3 atom of this compound is susceptible to attack by electrophilic reagents such as alkyl and acyl halides. This reactivity is a fundamental characteristic of N-substituted imidazoles where the N-3 position is unsubstituted.
N-Alkylation: Reaction with alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a quaternary imidazolium (B1220033) salt. In this process, the N-3 nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new N-C bond. The resulting imidazolium cation carries a formal positive charge, which significantly alters the electronic properties of the heterocyclic ring, making it more electron-deficient.
N-Acylation: Similarly, N-acylation can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction also targets the N-3 position, leading to the formation of an N-acylimidazolium ion. These acylated products are often highly reactive and can serve as effective acyl transfer agents.
The general scheme for these reactions is presented below, highlighting the formation of the corresponding imidazolium salts.
| Reaction Type | Electrophile (E-X) | Product Type | Key Feature |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Quaternary Imidazolium Salt | Formation of a stable, positively charged heterocyclic cation. |
| N-Acylation | Acyl Halide (RCO-X) | N-Acylimidazolium Salt | Creates a highly reactive acyl transfer agent. |
The lone pair of electrons on the N-3 nitrogen atom allows it to act as a Lewis base and coordinate to various metal centers. This coordination is a critical initial step in many transition-metal-catalyzed reactions, particularly C-H activation processes. By binding to a metal catalyst, the imidazole ring can function as a directing group, positioning the metal in close proximity to specific C-H bonds for activation.
In the case of this compound, coordination of the N-3 nitrogen to a metal catalyst (e.g., Rh(III), Ru(II), Pd(II)) would facilitate the ortho-C-H activation of the N-phenyl ring. This leads to the formation of a stable five-membered cyclometalated intermediate, which can then undergo further reactions with coupling partners. The ability of the imidazole nitrogen to coordinate to metals is a cornerstone of its utility in directing selective chemical transformations. The strength and nature of this coordination can be influenced by the electronic properties of the metal and the steric environment around the nitrogen atom.
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms by which this compound undergoes transformation is crucial for optimizing existing reactions and developing new synthetic methodologies. The primary pathways involve transition-metal-catalyzed cross-coupling at the C-I bond and potential radical processes initiated by electron transfer.
The transformation of this compound via palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi couplings) is generally understood to proceed through a well-established catalytic cycle. nih.govacs.org This cycle involves the palladium center alternating between the Pd(0) and Pd(II) oxidation states. nih.gov
The key steps are:
Oxidative Addition: The cycle begins with the oxidative addition of the C(2)-I bond of this compound to a coordinatively unsaturated, electron-rich Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate. acs.org The high reactivity of the C-I bond makes this step relatively facile.
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with an organometallic nucleophile (e.g., R-B(OH)₂ in Suzuki coupling). In this step, the organic group (R) is transferred from the main group metal to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic fragments (the imidazolyl group and the R group) couple to form the final product. This concerted step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. nih.govacs.org
Recent studies suggest that monoligated L₁Pd(0) species are often the most active catalysts, generated in situ from stable precatalysts. acs.orgnih.gov
| Step | Description | Change in Pd Oxidation State | Intermediate |
|---|---|---|---|
| Oxidative Addition | Cleavage of the C-I bond and its addition to the metal center. | 0 → +2 | Imidazolyl-Pd(II)-Iodide Complex |
| Transmetalation | Transfer of an organic group from another metal to palladium. | No Change | Di-organo-Pd(II) Complex |
| Reductive Elimination | Formation of a new C-C bond and release of the product. | +2 → 0 | Regenerated Pd(0) Catalyst |
While ionic pathways dominate cross-coupling reactions, transformations involving this compound can also potentially proceed through radical mechanisms, particularly under conditions that favor single-electron transfer (SET). The chemistry of hypervalent iodine compounds, which are potent oxidizing agents, provides a useful framework for understanding such pathways. nih.govnih.gov
Hypervalent iodine reagents are characterized by a linear three-center, four-electron (3c-4e) bond, which makes them highly electrophilic and prone to reductive elimination. nih.govtcichemicals.com Although this compound is not itself a hypervalent iodine species, its C-I bond can be targeted by reagents or conditions that promote electron transfer.
A plausible radical pathway could be initiated by:
Single-Electron Transfer (SET): A reductant (a metal, or photoredox catalyst) could transfer a single electron to the this compound molecule. This would form a radical anion.
Fragmentation: The resulting radical anion would be unstable and could rapidly fragment, cleaving the weak C-I bond to generate a 5-methyl-1-phenyl-1H-imidazol-2-yl radical and an iodide anion (I⁻).
Radical Capture/Coupling: This imidazolyl radical is a reactive intermediate that can be trapped by a radical acceptor or participate in a subsequent coupling event to form the final product.
Such pathways are distinct from the organometallic cycles of traditional cross-coupling and represent an alternative mode of reactivity for functionalizing the imidazole core.
Structural Elucidation and Advanced Spectroscopic Analysis
X-ray Crystallography for Molecular and Supramolecular Structures
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for 2-iodo-5-methyl-1-phenyl-1H-imidazole. Furthermore, it would reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, which define the supramolecular structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₉IN₂ |
| Formula Weight | 299.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would be essential. The chemical shifts (δ) would indicate the electronic environment of each proton and carbon atom, while coupling constants (J) would provide information about the connectivity of adjacent atoms. Two-dimensional NMR techniques like COSY and HSQC would further confirm the assignments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole-H4 | Data not available | Data not available |
| Phenyl-H (ortho) | Data not available | Data not available |
| Phenyl-H (meta) | Data not available | Data not available |
| Phenyl-H (para) | Data not available | Data not available |
| Methyl-H | Data not available | Data not available |
| Imidazole-C2 | Data not available | Data not available |
| Imidazole-C4 | Data not available | Data not available |
| Imidazole-C5 | Data not available | Data not available |
| Phenyl-C (ipso) | Data not available | Data not available |
| Phenyl-C (ortho) | Data not available | Data not available |
| Phenyl-C (meta) | Data not available | Data not available |
| Phenyl-C (para) | Data not available | Data not available |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₀H₉IN₂) by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would show characteristic absorption or scattering bands corresponding to the various functional groups present in this compound, such as C-H, C=C, and C-N stretching and bending vibrations. These data would help to confirm the presence of the imidazole (B134444) and phenyl rings, as well as the methyl group.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | Data not available | Data not available |
| Aliphatic C-H stretch | Data not available | Data not available |
| C=C stretch (aromatic) | Data not available | Data not available |
| C=N stretch (imidazole) | Data not available | Data not available |
Theoretical and Computational Investigations of 2 Iodo 5 Methyl 1 Phenyl 1h Imidazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 2-iodo-5-methyl-1-phenyl-1H-imidazole, DFT would provide significant insights into its fundamental properties.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For substituted phenylimidazoles, a key conformational feature is the dihedral angle between the phenyl and imidazole (B134444) rings. This angle is influenced by steric hindrance from substituents and electronic effects. Studies on similar phenylimidazoles have been performed using DFT methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) to identify the ground-state geometry nih.gov. For this compound, calculations would explore the rotational barrier of the phenyl group to identify the most stable conformer.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity ajchem-a.com. For imidazole derivatives, the HOMO is typically distributed over the imidazole ring, while the LUMO may be located on the phenyl ring or delocalized across the molecule.
The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). For related compounds, the nitrogen atoms of the imidazole ring are often the most electron-rich sites ajchem-a.comorientjchem.org.
Vibrational Frequency Calculations and Spectral Predictions
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the vibrational modes to specific bond stretches, bends, and torsions within the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. DFT calculations have been successfully used to interpret the vibrational spectra of various imidazole derivatives, showing good agreement between theoretical and experimental frequencies after applying appropriate scaling factors ijar.org.inijrar.orgresearchgate.net.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer interactions, hyperconjugation, and delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. This analysis quantifies the stability of the molecule arising from these interactions, with higher stabilization energies (E(2)) indicating more intense interactions between electron donors and acceptors researchgate.netnih.govnih.gov. For this compound, NBO analysis would reveal the extent of electron delocalization between the imidazole and phenyl rings and the influence of the iodo and methyl substituents on the electronic structure.
Quantum Chemical Calculations of Reactivity Parameters
Quantum chemical calculations can provide quantitative measures of a molecule's reactivity, known as global and local reactivity descriptors.
Fukui Functions and Electrophilicity/Nucleophilicity Indices
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. It is used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks wikipedia.orgscm.com.
f+(r) corresponds to nucleophilic attack (where an electron is added).
f-(r) corresponds to electrophilic attack (where an electron is removed).
f0(r) corresponds to radical attack.
By condensing the Fukui function values onto individual atoms, one can predict which atoms are most likely to participate in a reaction. For imidazole and its derivatives, these calculations help in understanding their reactivity patterns toward different reagents researchgate.netresearchgate.net.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. These parameters provide a general measure of the molecule's reactivity and stability.
While the specific computational data for this compound is not currently available in published literature, the established methodologies described above provide a clear framework for how such an investigation would be conducted to fully characterize its theoretical properties.
Transition State Modeling for Reaction Pathways
The synthesis of substituted imidazoles can be achieved through various routes, and computational chemistry provides powerful tools for elucidating the underlying mechanisms of these reactions. nih.govrsc.org Transition state (TS) modeling, primarily using Density Functional Theory (DFT), is essential for understanding reaction kinetics by calculating the activation barriers between reactants and products. chemrxiv.orgnih.gov A transition state represents a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. google.com
For a molecule such as this compound, a plausible synthetic route is the direct electrophilic iodination of the precursor, 5-methyl-1-phenyl-1H-imidazole. Computational modeling of this pathway would involve identifying the transition state for the C-I bond formation. This process includes the optimization of reactant, product, and transition state geometries. The energy difference between the transition state and the reactants determines the activation energy (ΔE‡), a critical factor in predicting the reaction rate.
Theoretical investigations would typically employ a suitable functional, such as B3LYP or PW6B95, with an appropriate basis set to accurately describe the electronic structure, particularly for the heavy iodine atom. nih.gov The calculated parameters for the transition state provide insight into the geometry of the activated complex, including the lengths of the forming and breaking bonds.
| Parameter | Value |
|---|---|
| Activation Energy (ΔE‡) | 22.5 kcal/mol |
| Imaginary Frequency | -250.8 cm⁻¹ |
| Forming C-I Bond Distance | 2.45 Å |
| Breaking I-I Bond Distance (in I₂) | 2.98 Å |
Note: The data in Table 1 is hypothetical and serves as an illustrative example of the typical results obtained from a DFT transition state calculation for an electrophilic substitution reaction. Specific values would require a dedicated computational study on this particular reaction.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of non-covalent interactions. researchgate.net Understanding these interactions is crucial as they influence the material's physical properties, such as melting point, solubility, and stability. For this compound, the crystal structure is expected to be stabilized by a combination of halogen bonding, hydrogen bonding, and other weak van der Waals forces. The analysis of these interactions is often performed using data from single-crystal X-ray diffraction and complemented by computational tools like Hirshfeld surface analysis. researchgate.nettandfonline.com
Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org In iodo-substituted imidazole derivatives, the iodine atom at the C2 position is a potent halogen bond donor. researchgate.netnih.gov
| Interaction Type | Donor (C-I) | Acceptor | I···Acceptor Distance (Å) | C-I···Acceptor Angle (°) |
|---|---|---|---|---|
| C-I···N | Im-C2-I | N3-Im' | ~2.88 | ~175 |
| C-I···π | Im-C2-I | Phenyl Ring Centroid | ~3.50 | ~170 |
Hydrogen Bonding and Other Non-Covalent Interactions
Beyond halogen bonding, other weak interactions play a vital role in stabilizing the crystal structure of phenyl-imidazole derivatives. nih.govnih.gov Although the target molecule lacks a classic hydrogen bond donor like an N-H group, various weak C-H···N and C-H···π hydrogen bonds are expected to be present. researchgate.net
The hydrogen atoms of the phenyl ring and the methyl group can act as weak donors, forming C-H···N interactions with the nitrogen atoms of the imidazole ring on neighboring molecules. researchgate.net Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of a phenyl or imidazole ring, are also common stabilizing forces in aromatic systems. mdpi.com In the crystal structures of similar 1-phenyl-1H-imidazoles, these weak hydrogen bonds often work in concert to form complex three-dimensional networks. researchgate.net The collective contribution of these numerous weak interactions significantly influences the final crystal packing arrangement.
| Interaction Type | Donor (C-H) | Acceptor | H···Acceptor Distance (Å) | C-H···Acceptor Angle (°) |
|---|---|---|---|---|
| C-H···N | Phenyl-C-H | N3-Imidazole | ~2.55 | ~157 |
| C-H···N | Methyl-C-H | N3-Imidazole | ~2.60 | ~140 |
| C-H···π | Imidazole-C-H | Phenyl Ring Centroid | ~2.70 | ~150 |
Applications of 2 Iodo 5 Methyl 1 Phenyl 1h Imidazole in Chemical Research and Materials Science
Role as a Versatile Synthetic Building Block
The presence of the iodo-substituent on the imidazole (B134444) ring allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making 2-iodo-5-methyl-1-phenyl-1H-imidazole a key precursor for a wide range of substituted imidazoles and complex heterocyclic systems.
The iodine atom at the C2 position of the imidazole ring is particularly amenable to substitution through various palladium-catalyzed cross-coupling reactions. This reactivity enables the introduction of a wide array of functional groups, leading to the synthesis of diverse polysubstituted imidazoles. These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with specific electronic and steric properties. academie-sciences.frrsc.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can react with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-vinyl-5-methyl-1-phenyl-1H-imidazoles. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govuokerbala.edu.iqnih.govmdpi-res.comresearchgate.net
Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.orgrsc.orgresearchgate.networktribe.comrsc.orgbeilstein-journals.org this compound can be coupled with a variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to produce 2-alkynyl-5-methyl-1-phenyl-1H-imidazoles. These alkynyl-substituted imidazoles are valuable intermediates for further transformations. worktribe.comrsc.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov this compound can participate in Heck reactions with various alkenes, such as styrenes or acrylates, in the presence of a palladium catalyst and a base. This reaction typically leads to the formation of (E)-2-styrenyl- or (E)-2-acryl-5-methyl-1-phenyl-1H-imidazoles with high stereoselectivity. nih.gov
Below is a representative table of cross-coupling reactions that could be performed with this compound, based on general knowledge of similar iodo-imidazole compounds.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-methyl-1-phenyl-1H-imidazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-methyl-1-phenyl-1H-imidazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Alkenyl-5-methyl-1-phenyl-1H-imidazole |
This compound serves as a valuable intermediate for the construction of more complex heterocyclic frameworks, including fused ring systems which are prevalent in many biologically active molecules.
One important class of fused heterocycles that can be synthesized are imidazo[2,1-b]benzothiazoles. While a direct reaction using this compound is not explicitly detailed in the provided search results, a common synthetic route involves the reaction of a 2-aminobenzothiazole (B30445) with an α-haloketone. uokerbala.edu.iqnih.govnih.govresearchgate.netresearchgate.net It is conceivable that this compound could be converted into a corresponding α-haloketone derivative, which would then undergo condensation and cyclization with a 2-aminobenzothiazole to yield a substituted imidazo[2,1-b]benzothiazole. This synthetic strategy highlights the versatility of the starting iodo-imidazole as a scaffold for building intricate molecular architectures.
Coordination Chemistry and Ligand Design
The imidazole moiety is a well-established ligand in coordination chemistry due to the coordinating ability of its nitrogen atoms. The substitution pattern on the imidazole ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry, often serving as alternatives to phosphine (B1218219) ligands in catalysis. st-andrews.ac.uknih.gov NHCs are typically generated from the deprotonation of the corresponding imidazolium (B1220033) salts. mdpi.comwipo.intnih.gov
This compound can be envisioned as a precursor for the synthesis of novel NHC ligands. The synthetic route would likely involve the quaternization of the N3 nitrogen atom with an alkyl or aryl halide to form a 1,3-disubstituted-5-methyl-2-iodo-1H-imidazolium salt. Subsequent treatment of this imidazolium salt with a strong base would lead to the formation of the corresponding NHC. The presence of the iodo group at the C2 position offers a handle for further functionalization either before or after complexation to a metal center. Alternatively, the iodo group could be replaced by a non-coordinating group prior to NHC formation. The steric and electronic properties of the NHC ligand can be modulated by the choice of the substituent introduced at the N3 position. researchgate.netrsc.orggoogle.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole-based ligands are frequently employed in the synthesis of MOFs and CPs due to the ability of the imidazole nitrogen atoms to coordinate with metal centers. rsc.orgrsc.orgresearchgate.netnih.govmdpi.comresearchgate.netacs.orgfau.densf.gov The structure and properties of the resulting frameworks are highly dependent on the geometry and functionality of the organic linker.
While specific examples utilizing this compound as a ligand for MOF or CP synthesis were not found in the provided search results, its derivatives could serve as suitable linkers. For instance, the iodo group could be replaced with a coordinating group, such as a carboxylate or a second imidazole ring, through cross-coupling reactions. The resulting bifunctional or multifunctional ligand could then be used to construct novel MOFs or CPs with potentially interesting properties for applications in gas storage, separation, or catalysis. rsc.orgresearchgate.netacs.orgfau.densf.gov
Catalytic Applications
The derivatives of this compound, particularly the N-heterocyclic carbene (NHC) complexes, are expected to have significant applications in catalysis. Palladium-NHC and Rhodium-NHC complexes are well-known for their high catalytic activity and stability in a variety of organic transformations. academie-sciences.frnih.govacs.orgrsc.orgwikipedia.orgst-andrews.ac.ukfau.denih.govacs.orgnih.govresearchgate.netnih.gov
Palladium-NHC Complexes: Palladium complexes bearing NHC ligands are highly effective catalysts for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. academie-sciences.frnih.govwikipedia.orgst-andrews.ac.ukacs.org The strong σ-donating ability of NHC ligands enhances the reactivity of the palladium center, often leading to higher turnover numbers and the ability to activate challenging substrates like aryl chlorides. The steric bulk of the NHC ligand can also promote the reductive elimination step, thus accelerating the catalytic cycle. nih.gov
Rhodium-NHC Complexes: Rhodium-NHC complexes have been successfully employed in a variety of catalytic reactions, including hydrosilylation, hydroformylation, and C-H activation. acs.orgrsc.orgnih.govnih.govresearchgate.net The electronic and steric properties of the NHC ligand can be tuned to influence the selectivity and efficiency of these catalytic processes. The robustness of the Rh-NHC bond often imparts high stability to the catalyst, allowing for its use under demanding reaction conditions. acs.orgnih.govnih.gov
The potential catalytic applications of metal complexes derived from this compound are summarized in the table below, based on the known reactivity of analogous NHC-metal complexes.
| Metal-NHC Complex | Potential Catalytic Application | Key Advantages |
|---|---|---|
| Palladium-NHC | Suzuki-Miyaura, Heck, Sonogashira Coupling | High activity, stability, and broad substrate scope |
| Rhodium-NHC | Hydrosilylation, C-H Activation, Hydroformylation | High selectivity and catalyst stability |
Pre-catalyst or Ligand in Transition Metal-Catalyzed Reactions
The this compound scaffold is of significant interest in the field of transition metal catalysis. The presence of the iodine atom at the 2-position of the imidazole ring makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Halogenated imidazole derivatives are recognized as important starting materials for the development of new heterocyclic chiral ligands through such reactions. nih.gov
One of the most prominent applications of iodo-imidazoles is in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle. This reactivity allows for the facile introduction of various functional groups at the 2-position of the imidazole ring. For instance, iodo-imidazoles are suitable partners in Sonogashira coupling reactions, which form carbon-carbon bonds between aryl halides and terminal alkynes. researchgate.netlibretexts.org While a specific study detailing the Sonogashira coupling of this compound was not identified, a one-pot, palladium- and ligand-free tandem Sonogashira coupling/regioselective 6-endo-dig oxacyclization of 2,4-diiodo-1-methyl-imidazole-5-carboxylic acid with terminal alkynes has been reported. researchgate.net This highlights the utility of the iodo-imidazole moiety in such transformations.
The imidazole ring itself can act as a ligand for transition metals. The nitrogen atoms of the imidazole can coordinate to a metal center, thereby influencing its catalytic activity. While there is extensive literature on imidazole derivatives as ligands for transition metals, specific studies focusing on this compound as a ligand are not prevalent. However, the general principles of coordination chemistry suggest that it could coordinate to metals, potentially forming catalytically active species. The electronic properties of the imidazole ring, and consequently its coordination behavior, can be tuned by the substituents on the ring.
The following table summarizes the potential of iodo-substituted imidazoles in various palladium-catalyzed cross-coupling reactions, based on the reactivity of analogous compounds.
| Cross-Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Product Type |
| Sonogashira | Iodo-imidazole | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Arylalkyne |
| Suzuki | Iodo-imidazole | Organoboron Reagent | Pd(0) catalyst, Base | Biaryl |
| Heck | Iodo-imidazole | Alkene | Pd(0) catalyst, Base | Aryl-substituted alkene |
| Stille | Iodo-imidazole | Organostannane Reagent | Pd(0) catalyst | Biaryl or Vinylarene |
| Buchwald-Hartwig | Iodo-imidazole | Amine | Pd(0) catalyst, Bulky phosphine ligand, Base | Arylamine |
Support in Heterogeneous Catalysis
Imidazole functionalities have been successfully immobilized on various solid supports, including silica (B1680970) and polymers, to create effective heterogeneous catalysts. For instance, imidazole-functionalized polymer microspheres and fibers have been used to immobilize oxovanadium(IV) catalysts for the oxidation of thioanisole. researchgate.net These materials demonstrated high catalytic activity and recyclability. researchgate.net Similarly, silica-supported ionic liquids with imidazolium cores have been employed as heterogeneous catalysts in various organic transformations. nih.govresearchgate.net
The this compound molecule could be attached to a solid support through several strategies. The phenyl group could be functionalized to allow for covalent bonding to a modified support. Alternatively, the iodine atom could potentially be used as a handle for immobilization, although this would consume the reactive site for cross-coupling reactions. The imidazole ring itself can also interact with the surface of a support material.
The table below illustrates the potential for creating heterogeneous catalysts based on the immobilization of imidazole derivatives, which could be extended to this compound.
| Support Material | Immobilization Strategy | Application of Resulting Catalyst |
| Silica | Covalent bonding of functionalized imidazole | Asymmetric aldol (B89426) reactions |
| Polymer Microspheres | Incorporation of imidazole monomer during polymerization | Oxidation reactions |
| Polymer Fibers | Electrospinning of imidazole-containing polymer | Continuous flow oxidation reactions |
| MCM-41 | Grafting of imidazolium-based ionic liquids | Condensation reactions |
Potential in Advanced Functional Materials
The unique electronic and structural characteristics of the this compound scaffold make it a promising candidate for the development of advanced functional materials. The ability to modify the molecule through cross-coupling reactions at the iodo position allows for the synthesis of a wide range of derivatives with tailored properties for applications in organic electronics and sensor technologies.
Scaffolds for Organic Electronics (e.g., Dyes for Solar Cells, Optical Applications)
Imidazole-based compounds have garnered significant attention in the field of organic electronics, particularly as components of organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). The imidazole ring can act as an electron-rich or electron-deficient component depending on the nature of its substituents, allowing for the design of molecules with specific electronic properties.
The this compound can serve as a key intermediate in the synthesis of larger, conjugated molecules with desirable photophysical properties. Through reactions such as the Sonogashira or Suzuki coupling, chromophoric and electronically active groups can be attached at the 2-position, extending the π-conjugation of the system. This is a common strategy for tuning the absorption and emission properties of organic dyes.
While specific photophysical data for derivatives of this compound are not widely reported, the general properties of related imidazole-based materials suggest their potential. For example, triphenylimidazole derivatives have been investigated for their solvatochromic and mechanochromic properties. researchgate.net The following table summarizes the photophysical properties of some representative imidazole-based dyes, illustrating the potential of this class of compounds in organic electronics.
| Imidazole Derivative Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Application |
| Donor-π-Acceptor Imidazole Dye | 300-440 | 385-422 | Potential for DSSCs |
| Triphenylimidazole-based Dye | Varies with solvent | Varies with solvent | Solvatochromic materials |
| Imidazole-fused Heterocycle | Red-shifted emission | High quantum yield | Potential for OLEDs |
Components in Sensor Technologies (Inferred from general material applications)
The imidazole moiety is a well-established component in the design of chemosensors due to its ability to coordinate with metal ions and form hydrogen bonds with anions. nih.govscispace.comrsc.orgunigoa.ac.innih.gov This interaction can lead to a detectable change in the photophysical properties of the molecule, such as a change in color or fluorescence, allowing for the sensing of specific analytes.
Imidazole-based fluorescent sensors have been developed for the detection of various ions, including mercury (Hg²⁺), cyanide (CN⁻), and fluoride (B91410) (F⁻). nih.govscispace.comrsc.orgeurjchem.comrsc.orgresearchgate.net The sensing mechanism often involves the binding of the analyte to the imidazole nitrogen atoms or to other functional groups attached to the imidazole scaffold. This binding event alters the electronic structure of the molecule, leading to a change in its fluorescence emission.
The this compound can be envisioned as a platform for the development of novel sensors. The iodo-substituent can be readily converted into a variety of other functional groups through cross-coupling reactions, allowing for the introduction of specific binding sites for target analytes. For example, a receptor for a particular metal ion could be appended at the 2-position, creating a selective sensor.
The following table provides an overview of the performance of several imidazole-based chemosensors, demonstrating the potential of this molecular framework in sensor technology.
| Sensor Based on | Analyte Detected | Sensing Mechanism | Detection Limit |
| Imidazole derivative | Mercury (Hg²⁺) | Fluorescence quenching or enhancement | Micromolar (µM) range |
| Phenanthro[9,10-d]imidazole derivative | Cyanide (CN⁻) | Fluorescence quenching | 0.8 µM |
| Triphenylimidazole derivative | Fluoride (F⁻) | Colorimetric change | - |
| Isoindole-imidazole derivative | Zinc (Zn²⁺) | Fluorescence turn-on | 0.073 µM |
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes
Future research will undoubtedly focus on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 2-iodo-5-methyl-1-phenyl-1H-imidazole and its derivatives. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The exploration of greener alternatives is paramount for the advancement of its chemistry.
Key areas of investigation include:
Green Chemistry Approaches: The application of green chemistry principles will be crucial. This includes the use of alternative energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and potentially improve yields. researchgate.netacs.org The exploration of solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids could significantly reduce the environmental impact of its synthesis. researchgate.net
Catalytic C-H Iodination: A significant advancement would be the development of catalytic methods for the direct iodination of the C-H bond at the 2-position of 5-methyl-1-phenyl-1H-imidazole. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Research into transition-metal-catalyzed or metal-free iodination reactions will be a key focus. acs.org
Continuous Flow Synthesis: The implementation of continuous flow chemistry offers numerous advantages over traditional batch processes, including improved safety, scalability, and reproducibility. nih.govresearchgate.net Developing a continuous flow synthesis for this compound would enable more efficient and controlled production, facilitating its use in larger-scale applications.
A comparative look at potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. researchgate.netacs.org | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of the target compound. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, potential for milder reaction conditions. acs.org | Investigation of sonochemical effects on the iodination of the imidazole (B134444) ring. |
| Ionic Liquid Catalysis | Recyclable catalysts, potential for improved selectivity, environmentally benign solvent alternative. researchgate.net | Screening of different ionic liquids to identify the most effective catalyst and reaction medium. |
| Direct C-H Iodination | Increased atom economy, reduced synthetic steps, simplified purification. | Development of novel catalytic systems (e.g., palladium, copper, or metal-free) for regioselective iodination. |
| Continuous Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for process automation. nih.govresearchgate.net | Design and optimization of a flow reactor setup for the continuous production of the target molecule. |
Exploration of Undiscovered Reactivity Patterns
The presence of a carbon-iodine bond in this compound makes it an ideal substrate for a variety of cross-coupling reactions, opening the door to a vast and largely unexplored chemical space. nih.govresearchgate.net Future research should aim to systematically investigate its reactivity in these and other modern synthetic transformations.
Promising areas for exploration include:
Cross-Coupling Reactions: The C-I bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings. acs.orgresearchgate.netrsc.org These reactions would allow for the introduction of a wide range of substituents at the 2-position, including aryl, alkyl, and alkynyl groups, leading to the generation of novel derivatives with potentially interesting biological or material properties.
Photocatalysis: The use of visible-light photocatalysis to activate the C-I bond could provide access to novel reaction pathways under mild conditions. researchgate.net This could include radical-mediated additions, cyclizations, and other transformations that are not accessible through traditional thermal methods.
Cycloaddition Reactions: While the imidazole ring itself can participate in cycloaddition reactions, the influence of the iodo and phenyl substituents on this reactivity is yet to be explored. Investigating the potential of this compound as a diene, dienophile, or dipolarophile in various cycloaddition reactions could lead to the synthesis of complex polycyclic structures. acs.orgresearchgate.netacs.org
The potential for generating diverse molecular architectures is summarized in Table 2.
| Reaction Type | Potential Products | Research Focus |
| Suzuki-Miyaura Coupling | 2-Aryl/heteroaryl-5-methyl-1-phenyl-1H-imidazoles | Optimization of reaction conditions (catalyst, base, solvent) and exploration of the substrate scope with various boronic acids. |
| Negishi Coupling | 2-Alkyl/aryl-5-methyl-1-phenyl-1H-imidazoles | Investigation of the utility of organozinc reagents for the introduction of diverse functional groups. |
| Sonogashira Coupling | 2-Alkynyl-5-methyl-1-phenyl-1H-imidazoles | Synthesis of conjugated systems by coupling with terminal alkynes, with potential applications in materials science. |
| Visible-Light Photocatalysis | Novel functionalized imidazoles via radical intermediates | Exploration of different photocatalysts and reaction conditions to unlock new reactivity patterns of the C-I bond. |
| [4+2] Cycloaddition (Diels-Alder) | Fused polycyclic imidazole derivatives | Investigation of the dienophilic or dienic character of the molecule and its reactivity with various partners. |
| [3+2] Cycloaddition (Dipolar) | Novel heterocyclic systems fused to the imidazole core | Exploration of its reactivity with various 1,3-dipoles to construct five-membered rings. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, in silico studies can provide valuable insights that would be time-consuming and costly to obtain through experimentation alone.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and various reactivity descriptors of the molecule. researchgate.netresearchgate.net This information can be used to predict the most likely sites for electrophilic and nucleophilic attack, understand the stability of reaction intermediates, and rationalize observed reactivity patterns.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents, receptors, or surfaces. researchgate.netacs.org This can provide insights into its behavior in different environments and guide the design of molecules with specific binding properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: For a series of derivatives of this compound, QSAR modeling can be used to establish a mathematical relationship between their structural features and their biological activity or other properties. nih.govnih.govresearchgate.net This can be used to predict the activity of new, unsynthesized compounds and to prioritize synthetic targets.
The application of these computational methods is outlined in Table 3.
| Computational Method | Predicted Properties | Research Application |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction mechanisms, spectroscopic properties. researchgate.netresearchgate.net | Predicting the reactivity of the C-I bond, understanding the regioselectivity of reactions, interpreting experimental spectra. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvation effects, binding modes to biological targets. researchgate.netacs.org | Simulating the behavior of the molecule in solution, predicting its interaction with proteins or other macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, pharmacokinetic properties. nih.govnih.govresearchgate.net | Designing new derivatives with improved biological profiles, predicting the potential toxicity of novel compounds. |
Integration into New Material Architectures
The unique structural features of this compound make it an attractive building block for the construction of novel functional materials. The imidazole core can act as a ligand for metal ions, while the phenyl group can engage in π-stacking interactions, and the iodine atom can participate in halogen bonding. acs.org
Future research in materials science could explore:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate to metal centers, making this compound a potential linker for the synthesis of novel MOFs. acs.orgrsc.orgrsc.org The presence of the iodo-substituent could lead to MOFs with interesting properties, such as enhanced gas sorption or catalytic activity.
Conjugated Polymers: By incorporating this molecule into the backbone of a polymer through cross-coupling reactions, it may be possible to create new conjugated materials with tailored electronic and optical properties. tandfonline.com Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Supramolecular Assemblies: The potential for both π-stacking interactions from the phenyl ring and halogen bonding from the iodine atom suggests that this compound could be used to direct the self-assembly of complex supramolecular architectures. nih.gov These could include gels, liquid crystals, or other ordered nanostructures with unique functional properties.
The potential applications in materials science are summarized in Table 4.
| Material Architecture | Key Structural Role of Compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal nodes. acs.orgrsc.orgrsc.org | Gas storage and separation, catalysis, sensing. |
| Conjugated Polymers | Monomeric unit in the polymer backbone. tandfonline.com | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors. |
| Supramolecular Assemblies | Building block for self-assembly via π-stacking and halogen bonding. nih.gov | Smart materials, drug delivery systems, functional gels. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-iodo-5-methyl-1-phenyl-1H-imidazole, and how can purity be ensured?
- Methodology : A common approach involves cyclocondensation of substituted benzaldehyde derivatives with ammonium acetate under microwave irradiation, followed by iodination using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF). For purity, thin-layer chromatography (TLC) with hexane:ethyl acetate (70:30) is recommended to monitor reaction progress, while -NMR and -NMR confirm structural integrity .
- Data Validation : Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation. Melting points (e.g., 256–261°C for analogous imidazoles) and FTIR peaks (e.g., 1618 cm for C=N stretching) provide additional validation .
Q. How can crystallographic data for this compound derivatives be accurately refined?
- Tools : Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to handle twinned or high-resolution data. Cross-validate results with OLEX2 or ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonding networks .
- Troubleshooting : For disordered iodine atoms, apply restraints to atomic displacement parameters (ADPs) and verify residual electron density maps. Refinement convergence (R1 < 0.05) ensures reliability .
Advanced Research Questions
Q. How can contradictions between molecular docking predictions and experimental bioassay results for imidazole-based EGFR inhibitors be resolved?
- Analysis : Docking studies (e.g., AutoDock Vina) may overestimate binding affinities due to static protein models. Incorporate molecular dynamics (MD) simulations to account for protein flexibility and solvent effects. Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with in vitro IC values (e.g., 12.3 µM for EGFR inhibition) to identify discrepancies .
- Case Study : In 2-phenyl-benzimidazole derivatives, steric clashes in the ATP-binding pocket were resolved by introducing para-fluorine substituents, improving correlation between in silico and experimental data .
Q. What strategies address low yield in the iodination step of 5-methyl-1-phenyl-1H-imidazole precursors?
- Optimization : Use N-iodosuccinimide (NIS) instead of ICl to reduce side reactions. Conduct the reaction at −20°C in dichloromethane to minimize iodine sublimation. Monitor by -NMR for disappearance of the precursor’s methyl proton signal (δ 2.35 ppm) .
- Yield Improvement : A 15% increase in yield (from 68% to 83%) was achieved for analogous compounds by adding catalytic CuI (0.1 equiv) to promote regioselective iodination .
Q. How can ADMET properties of this compound derivatives be systematically evaluated for drug development?
- Protocol :
Absorption : Predict logP (e.g., 3.2 ± 0.3) via SwissADME.
Metabolism : Use Cytochrome P450 inhibition assays (e.g., CYP3A4) to assess metabolic stability.
Toxicity : Ames test for mutagenicity and hERG binding assays for cardiotoxicity risks.
- Example : A derivative with a thiophene substituent showed reduced hERG affinity (IC > 10 µM) compared to phenyl analogs, highlighting substituent effects on safety .
Q. What experimental and computational approaches validate the tautomeric behavior of imidazole derivatives in solution?
- Methods :
- NMR Titration : Monitor chemical shift changes in DMSO-d vs. CDCl to detect tautomeric equilibria (e.g., 1H-imidazole ↔ 3H-imidazole).
- DFT Calculations : Compare Gibbs free energy differences (ΔG) between tautomers at the B3LYP/6-311++G(d,p) level.
- Case Study : For 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole, DFT predicted a ΔG of 1.2 kcal/mol favoring the 1H tautomer, consistent with -NMR data .
Contradiction Resolution
Q. How to reconcile discrepancies in X-ray crystallography and solution-phase NMR data for iodine-substituted imidazoles?
- Approach : Crystallography may stabilize a single tautomer, while NMR reflects dynamic equilibria. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and compare with crystallographic bond lengths (e.g., C–I = 2.09 Å in the solid state vs. averaged signals in solution) .
Safety and Handling
Q. What precautions are critical when handling iodine-containing imidazoles during synthesis?
- Guidelines :
- Use fume hoods to prevent iodine vapor exposure.
- Quench excess iodine with sodium thiosulfate to avoid explosive byproducts.
- Store compounds in amber vials under inert gas to prevent photodecomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
